molecular formula C13H13NS2 B12454405 Thiazolidine, 3-phenyl-2-(2-thienyl)-

Thiazolidine, 3-phenyl-2-(2-thienyl)-

Cat. No.: B12454405
M. Wt: 247.4 g/mol
InChI Key: KOWJXPWQMLKOMV-UHFFFAOYSA-N
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Description

Thiazolidine, 3-phenyl-2-(2-thienyl)-, is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine, 3-phenyl-2-(2-thienyl)-, typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine and a thiol. One common method is the condensation reaction between 2-thiophenecarboxaldehyde and 3-phenyl-2-aminothiol under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-phenyl-2-(2-thienyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazolidine, 3-phenyl-2-(2-thienyl)-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of thiazolidine, 3-phenyl-2-(2-thienyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 3-phenyl-2-(2-thienyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and thienyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and drug design .

Properties

Molecular Formula

C13H13NS2

Molecular Weight

247.4 g/mol

IUPAC Name

3-phenyl-2-thiophen-2-yl-1,3-thiazolidine

InChI

InChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2

InChI Key

KOWJXPWQMLKOMV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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